(S)-2-(2-((tert-Butoxycarbonyl)amino)propanamido)essigsäure

Übersicht

Beschreibung

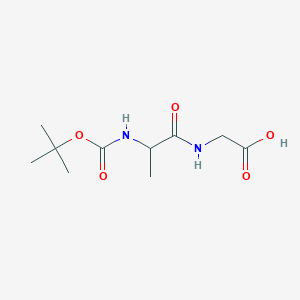

(S)-2-(2-((tert-Butoxycarbonyl)amino)propanamido)acetic acid, also known as (S)-2-(2-((tert-Butoxycarbonyl)amino)propanamido)acetic acid, is a useful research compound. Its molecular formula is C10H18N2O5 and its molecular weight is 246.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality (S)-2-(2-((tert-Butoxycarbonyl)amino)propanamido)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-(2-((tert-Butoxycarbonyl)amino)propanamido)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Peptidsynthese

BOC-ALA-GLY-OH kann in der Peptidsynthese verwendet werden . Die BOC-Gruppe (tert-Butoxycarbonyl) ist eine gängige Schutzgruppe, die in der Peptidsynthese verwendet wird. Sie verhindert unerwünschte Nebenreaktionen während des Syntheseprozesses .

Herstellung von N-Propargylalanin

Diese Verbindung kann zur Herstellung von N-Propargylalanin verwendet werden, einem Schlüsselvorläufer zur Erzeugung von N-(3-Aryl)propylierten Alaninresten . Dies kann bei der Synthese verschiedener bioaktiver Verbindungen nützlich sein.

Auflösung von racemischen Gemischen

BOC-ALA-GLY-OH kann zur Auflösung von racemischen Gemischen von 3,3′-Bis(benzyloxy)-1,1′-Binaphthyl-2,2′-diol verwendet werden . Dieser Prozess ist wichtig für die Herstellung von enantiomerenreinen Verbindungen, die häufig in pharmazeutischen Anwendungen benötigt werden.

Synthese von Tripeptidanaloga

Es kann zur Synthese des Tripeptids H-Gly-Pro-Glu-OH, Analoga von neuroprotektiven Medikamenten, verwendet werden . Dies kann besonders nützlich bei der Entwicklung neuer Therapeutika sein.

Veresterungsreaktion

BOC-ALA-GLY-OH kann für die Veresterungsreaktion verwendet werden, um N-Boc-Aminosäureester für die Peptidchemie zu synthetisieren . Dieser Prozess ist grundlegend für die Herstellung verschiedener Peptide.

Supramolekularer helikaler Selbstaufbau

Die Verbindung kann beim supramolekularen helikalen Selbstaufbau kleiner Peptide verwendet werden . Dieser Prozess ist entscheidend für die Bildung verschiedener Mikro- bis Nanostrukturen, die mehrere Anwendungen in der Nanobiotechnologie haben

Wirkmechanismus

Target of Action

It’s known that this compound is used in peptide synthesis , suggesting that its targets could be various depending on the specific peptide sequence it’s incorporated into.

Mode of Action

BOC-ALA-GLY-OH is a dipeptide that plays a crucial role in peptide synthesis. The tert-butoxycarbonyl (Boc) group is used to protect the amino group during peptide synthesis . This protection allows for selective reactions to occur at the carboxyl end of the amino acid, enabling the formation of peptide bonds without unwanted side reactions .

Biochemical Pathways

The specific biochemical pathways affected by BOC-ALA-GLY-OH would depend on the final peptide that it’s a part of. It’s known that boc-ala-gly-oh is used in the synthesis of various peptides, which can then interact with numerous biochemical pathways .

Pharmacokinetics

Peptides generally have predictable metabolism, shorter time to market, lower attrition rates, lower production costs, and standard synthetic protocols .

Result of Action

The molecular and cellular effects of BOC-ALA-GLY-OH’s action would depend on the specific peptide it’s incorporated into. As a building block in peptide synthesis, it contributes to the overall function of the final peptide .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of BOC-ALA-GLY-OH. For instance, the use of water as a solvent in peptide synthesis is being explored as a more environmentally friendly alternative to organic solvents . This approach could potentially influence the efficacy and stability of BOC-ALA-GLY-OH in peptide synthesis.

Biologische Aktivität

(S)-2-(2-((tert-Butoxycarbonyl)amino)propanamido)acetic acid, also known by its CAS number 28782-78-7, is a compound with notable biological activities. This article explores its chemical properties, biological mechanisms, and potential applications based on recent research findings.

- Molecular Formula : C₁₀H₁₈N₂O₅

- Molecular Weight : 246.26 g/mol

- Boiling Point : Not available

- Melting Point : 104-105 °C

- Solubility : Highly soluble in water (24.8 mg/ml) and classified as very soluble .

Biological Activity Overview

(S)-2-(2-((tert-Butoxycarbonyl)amino)propanamido)acetic acid exhibits a range of biological activities, particularly in the fields of immunology, cancer research, and metabolic processes. Its structure allows it to interact with various biological targets, leading to diverse pharmacological effects.

Key Biological Activities

- Anti-infection Properties : The compound has shown efficacy against various pathogens, including bacterial and viral strains. It is particularly noted for its potential in treating infections caused by HIV and influenza viruses .

- Cell Cycle Regulation : Research indicates that this compound may influence cell cycle progression and apoptosis, making it a candidate for cancer therapy. It can induce cell death in cancer cells by disrupting normal mitotic processes .

- Signal Transduction Pathways : (S)-2-(2-((tert-Butoxycarbonyl)amino)propanamido)acetic acid interacts with several signaling pathways, including the MAPK/ERK pathway and JAK/STAT signaling, which are crucial for cellular responses to growth factors and cytokines .

The precise mechanism of action for (S)-2-(2-((tert-Butoxycarbonyl)amino)propanamido)acetic acid involves multiple pathways:

- Inhibition of Protein Kinases : The compound acts as an inhibitor of various protein kinases involved in cell proliferation and survival, thereby promoting apoptosis in tumor cells.

- Modulation of Immune Responses : It may enhance immune responses by modulating the activity of immune cells, which is beneficial in both infectious diseases and cancer immunotherapy .

Case Studies and Research Findings

Eigenschaften

IUPAC Name |

2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O5/c1-6(8(15)11-5-7(13)14)12-9(16)17-10(2,3)4/h6H,5H2,1-4H3,(H,11,15)(H,12,16)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBGVVLQMNSPMKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20951424 | |

| Record name | N-(2-{[tert-Butoxy(hydroxy)methylidene]amino}-1-hydroxypropylidene)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20951424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28782-78-7 | |

| Record name | N-(N-((1,1-Dimethylethoxy)carbonyl)-L-alanyl)glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028782787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-{[tert-Butoxy(hydroxy)methylidene]amino}-1-hydroxypropylidene)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20951424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.